molecular formula C10H16O B13811648 Limonene oxide, cis-

Limonene oxide, cis-

Cat. No.: B13811648
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-FIBVVXLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-trans-Limonene 1,2-epoxide is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide ring makes (+)-trans-Limonene 1,2-epoxide a valuable intermediate in organic synthesis and various industrial applications .

Chemical Reactions Analysis

Types of Reactions

(+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Diols: Formed through the hydrolysis of the epoxide ring.

    Alcohols: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of (+)-trans-Limonene 1,2-epoxide involves its interaction with enzymes such as limonene-1,2-epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring to form diols. The reaction proceeds through a concerted mechanism involving nucleophilic attack by a water molecule and protonation of the epoxide ring . Key residues such as Asp132 and Arg99 play crucial roles in this process .

Comparison with Similar Compounds

(+)-trans-Limonene 1,2-epoxide can be compared with other similar compounds such as:

The uniqueness of (+)-trans-Limonene 1,2-epoxide lies in its specific stereochemistry and the resulting differences in reactivity and applications compared to its isomers and other monoterpene epoxides .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1

InChI Key

CCEFMUBVSUDRLG-FIBVVXLUSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.